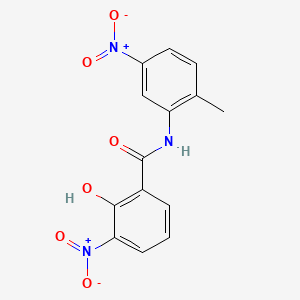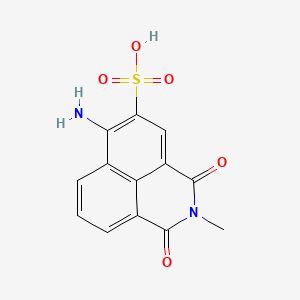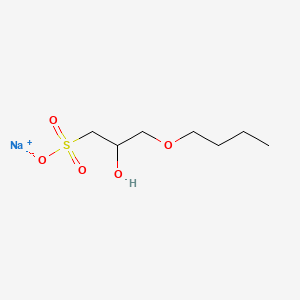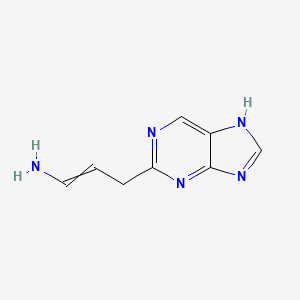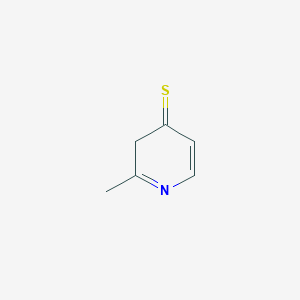
4(3H)-Pyridinethione, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyridinethione, 2-methyl- is a heterocyclic compound that features a pyridine ring with a thione group at the 4-position and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyridinethione, 2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridine with sulfur sources under acidic or basic conditions to introduce the thione group at the 4-position.
Industrial Production Methods: Industrial production of 4(3H)-Pyridinethione, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4(3H)-Pyridinethione, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl group at the 2-position can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridinethione derivatives.
科学研究应用
4(3H)-Pyridinethione, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4(3H)-Pyridinethione, 2-methyl- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and signaling pathways.
相似化合物的比较
4(3H)-Pyridinethione, 2-methyl- can be compared with other similar compounds, such as:
4(3H)-Quinazolinone derivatives: These compounds also feature a heterocyclic ring with a thione group and have diverse biological properties.
Imidazole derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
The uniqueness of 4(3H)-Pyridinethione, 2-methyl- lies in its specific substitution pattern and the presence of both a thione and a methyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C6H7NS |
|---|---|
分子量 |
125.19 g/mol |
IUPAC 名称 |
2-methyl-3H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3 |
InChI 键 |
ASFGUZKLXBECSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=S)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


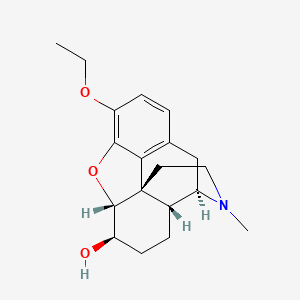
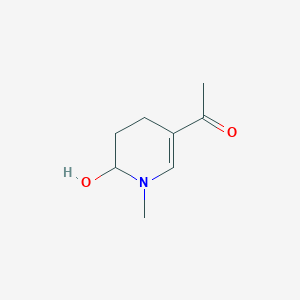

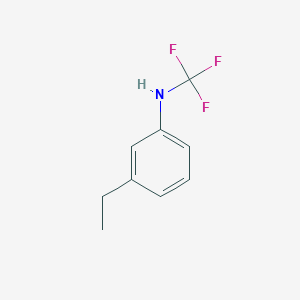



![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
